molecular formula C10H14BrN B3033439 3-bromo-N-(2-methylpropyl)aniline CAS No. 1021138-36-2

3-bromo-N-(2-methylpropyl)aniline

Cat. No.: B3033439
CAS No.: 1021138-36-2
M. Wt: 228.13 g/mol
InChI Key: YJHVIKWNRUJBKH-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-methylpropyl)aniline, also known as 3-bromo-N-propylbenzenamine, is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. It is a colorless liquid with a boiling point of 175 °C and a melting point of -41 °C. It is a member of the aniline family, and is a key intermediate in the synthesis of many important compounds.

Scientific Research Applications

Spectroscopic Investigation

  • Vibrational Spectroscopy: The FTIR and FTRaman spectra of similar brominated anilines have been studied to understand the effects of bromine, methyl groups, and amine groups on molecular geometry and vibrational frequencies, providing a basis for future development of substituted aniline compounds (Ramalingam, Periandy, Narayanan, & Mohan, 2010).

Synthesis and Characterization

  • Synthesis of Analogs: Research includes the synthesis of various aniline analogs, exploring their potential in biological applications. For instance, the synthesis of 1,3,4-Oxadiazole analogs from p-bromoanilino acetohydrazide demonstrates the versatility of bromo-substituted anilines in organic synthesis (Bhat, Sufeera, & Chaitanya, 2011).
  • Metal-Free Synthesis Methods: Transition metal-free synthesis methods have been developed for meta-bromo-anilines, showcasing innovative approaches in the synthesis of biologically active compounds (Staudt, Cetin, & Bunch, 2022).

Biological Activity Studies

  • Antimicrobial Agents: Bromo-aniline derivatives have been synthesized and screened for their antibacterial, antifungal, and anti-inflammatory activities, highlighting the pharmaceutical potential of these compounds (Naseem, Aziz, Shah, Ahmad, Parveen, & Ashfaq, 2020).

Polymerization and Material Science

  • Epoxy Systems: Studies have been conducted on the water resistance of epoxy systems using bromo-substituted anilines, emphasizing the role of these compounds in improving material properties (Johncock & Tudgey, 1983).

Environmental and Chemical Transformations

  • Microbial Transformation: Research on the transformation of bromo-anilines by bacteria provides insights into environmental remediation and the impact of compound structure on microbial processes (Paris & Wolfe, 1987).

Properties

IUPAC Name

3-bromo-N-(2-methylpropyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHVIKWNRUJBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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